molecular formula C5H5Cl2NO3 B14558963 3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione CAS No. 61682-81-3

3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione

Cat. No.: B14558963
CAS No.: 61682-81-3
M. Wt: 198.00 g/mol
InChI Key: QLBBNPRTCTUDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions, a hydroxymethyl group at the 1 position, and two keto groups at the 2 and 5 positions.

Preparation Methods

The synthesis of 3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of maleic anhydride with 3,4-dichloroaniline under controlled conditions to form the intermediate 3,4-dichloro-1H-pyrrole-2,5-dione. This intermediate is then subjected to hydroxymethylation using formaldehyde in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form hydrogen bonds and interact with enzyme active sites, leading to inhibition or activation of specific biochemical pathways . The presence of the chlorine atoms and the hydroxymethyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

3,4-Dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Properties

CAS No.

61682-81-3

Molecular Formula

C5H5Cl2NO3

Molecular Weight

198.00 g/mol

IUPAC Name

3,4-dichloro-1-(hydroxymethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C5H5Cl2NO3/c6-2-3(7)5(11)8(1-9)4(2)10/h2-3,9H,1H2

InChI Key

QLBBNPRTCTUDMC-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=O)C(C(C1=O)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.